PD 128483

Description

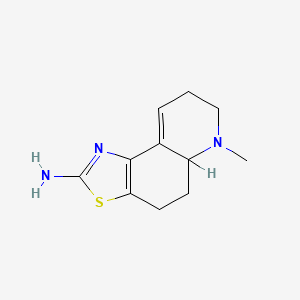

Structure

3D Structure

Properties

CAS No. |

115688-97-6 |

|---|---|

Molecular Formula |

C11H15N3S |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine |

InChI |

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13) |

InChI Key |

XFJSSDHKIXXJLM-UHFFFAOYSA-N |

SMILES |

CN1CCC=C2C1CCC3=C2N=C(S3)N |

Canonical SMILES |

CN1CCC=C2C1CCC3=C2N=C(S3)N |

Other CAS No. |

153260-23-2 |

Synonyms |

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine PD 128483 PD-128483 |

Origin of Product |

United States |

Foundational Aspects of Pd 128483 in Neuropharmacological Inquiry

Historical Context and Initial Characterization within Dopaminergic Research

PD 128483, chemically identified as (±)-4,5,5a,6,7,8-hexahydro-6-methylthiazolo[4,5-f]quinolin-2-amine, emerged from research conducted by Parke-Davis Pharmaceutical Research in the early 1990s. nih.govpatsnap.com It was initially characterized as a racemic compound and a potent, orally active dopamine (B1211576) partial agonist. nih.gov Early preclinical investigations revealed that it possesses dopamine autoreceptor agonist effects and demonstrates an antipsychotic-like profile in animal models. nih.gov

The initial pharmacological profiling in 1993 established that PD 128483 and its individual enantiomers selectively bind to dopamine D2-like receptors with high affinity, showing much lower affinity for D1 receptors. nih.gov It displayed no significant affinity for adrenergic alpha-1 or serotonin-1A receptors, though some affinity for adrenergic alpha-2 receptors was noted. nih.govvulcanchem.com This selectivity for the D2 receptor family was a crucial finding, positioning it as a valuable tool for studying this specific receptor system.

A key aspect of its initial characterization was the differentiation of its enantiomers, (+)-PD 128483 and (-)-PD 128483. Research demonstrated that the enantiomers have distinct pharmacological profiles, with the (+) enantiomer showing the highest efficacy as a dopamine agonist, followed by the racemic mixture, and then the (-) enantiomer. nih.govvulcanchem.com This stereoselectivity was evident in various tests, including the inhibition of dopamine synthesis and effects on locomotor activity in rats. nih.gov For instance, while both the racemic form and the (-) enantiomer inhibited spontaneous locomotion, the (+) enantiomer did so at low doses but induced locomotion and stereotypy at higher doses. nih.gov

Role as a Reference Compound in Dopamine Receptor Pharmacology

PD 128483 has been extensively used as a reference compound to explore the function of dopamine D2 receptors, particularly presynaptic autoreceptors. acs.org Dopamine autoreceptors are critical for regulating the synthesis and release of dopamine, and compounds that selectively target these receptors are invaluable for research. acs.org PD 128483's characterization as a partial agonist with high affinity for D2 autoreceptors made it an ideal candidate for such studies.

Its utility is highlighted in studies investigating dopamine neurotransmission. For example, it has been shown to decrease dopamine synthesis and the firing rate of dopamine neurons, actions consistent with autoreceptor activation. This has allowed researchers to probe the consequences of reducing dopaminergic activity. Furthermore, it has been employed in behavioral paradigms, such as the Sidman avoidance task in squirrel monkeys, to understand the behavioral correlates of dopamine autoreceptor agonism. nih.govoup.com

The compound's distinct enantiomeric properties have also been leveraged in research. The differential effects of the (+) and (-) enantiomers on behavior and neurochemistry have helped to delineate the functions associated with varying levels of intrinsic activity at the D2 receptor. nih.govvulcanchem.com For instance, the consistent inhibition of avoidance responding by (-)-PD 128483, contrasted with the minimal effect of (+)-PD 128483, underscores these differences. nih.gov This makes PD 128483 a valuable tool for comparing the effects of high-efficacy agonism versus partial agonism or antagonism within the same chemical scaffold.

Table 1: In Vitro Receptor Binding Profile of PD 128483 This table summarizes the binding affinity of PD 128483 for various neurotransmitter receptors as determined in early studies.

| Receptor | Binding Affinity | Source |

|---|---|---|

| Dopamine D2 | High | nih.gov |

| Dopamine D1 | Low / Selective vs. D1 | nih.gov |

| Adrenergic alpha-2 | Affinity noted | nih.gov |

| Adrenergic alpha-1 | No affinity | nih.gov |

| Serotonin (B10506) 1A | No affinity | nih.gov |

Overview of Research Trajectory and Scientific Significance

The research trajectory of PD 128483 began with its synthesis and initial characterization as a potential antipsychotic agent due to its dopamine autoreceptor agonist properties. nih.govprobes-drugs.org The hypothesis was that by activating presynaptic autoreceptors, the compound could decrease excessive dopamine neurotransmission, a theorized component of schizophrenia. acs.org

Subsequent research expanded its application into other areas of neuropharmacology. Notably, it was used to investigate the neurobiology of substance abuse, particularly in studies examining its interaction with cocaine. nih.gov Researchers explored whether its ability to decrease dopamine neurotransmission could attenuate the behavioral effects of cocaine. nih.gov These studies provided insights into the role of the dopamine system in drug reinforcement and discrimination. nih.gov

Another significant area of research has been in developmental neurobiology. Studies have utilized PD 128483 to determine the functional maturation of dopamine D2 autoreceptors in the brain. nih.gov For example, research showed that these autoreceptors become behaviorally functional in rats around 21 days of age, contributing to our understanding of how this critical neurotransmitter system develops. nih.gov

The scientific significance of PD 128483 lies in its utility as a selective pharmacological tool. As a partial agonist with well-characterized enantiomers, it has enabled a more nuanced investigation of the dopamine D2 receptor than full agonists or antagonists alone would allow. It has been instrumental in differentiating the roles of presynaptic autoreceptors from postsynaptic receptors, a crucial distinction for understanding both normal brain function and the pathophysiology of various neuropsychiatric disorders. nih.govacs.org Its legacy is that of a reference compound that has helped to refine our understanding of dopamine pharmacology.

Table 2: Comparative Properties of PD 128483 Enantiomers This table highlights the distinct pharmacological and behavioral effects of the racemic mixture and the individual (+) and (-) enantiomers of PD 128483.

| Property | (+)-PD 128483 | (-)-PD 128483 | (±)-PD 128483 (Racemic) | Source |

|---|---|---|---|---|

| Intrinsic Activity at DA Receptors | Highest | Lowest | Intermediate | nih.govvulcanchem.com |

| Effect on DA Synthesis (Normal Rats) | Inhibition | Increase | Inhibition | nih.gov |

| Locomotor Effects in Rats | Inhibition (low dose); Stimulation (high dose) | Inhibition only | Inhibition | nih.gov |

| Sidman Avoidance Response (Monkeys) | Minimal effect | Consistent inhibition | Variable inhibition | nih.gov |

| Extrapyramidal Effects (Monkeys) | Not observed | Induced | Not reported | nih.gov |

Comprehensive Pharmacological Characterization of Pd 128483

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

PD 128483 has been characterized in in vitro receptor binding assays to determine its selectivity and affinity for dopamine receptor subtypes. The compound and its enantiomers have shown selective binding to D2 receptors compared to D1 receptors. nih.gov

Quantitative Receptor Binding Assays for Dopamine D2 Receptors

Quantitative receptor binding assays have been employed to assess the affinity of PD 128483 for dopamine D2 receptors. Studies indicate that (+/-)-PD 128483 is a high-affinity partial D2 receptor agonist. The ergoline (B1233604) dopamine agonists cabergoline (B1668192) and lisuride (B125695) have shown high affinities for the D2 receptor, with Ki values of 0.61 nM and 0.95 nM, respectively. nih.gov In contrast, the non-ergot agonists pramipexole (B1678040) and ropinirole (B1195838) demonstrated weaker inhibition of binding to D2 receptors, with Ki values of 79.5 µM and 98.7 µM, respectively, using [3H]spiperone. nih.gov While direct Ki values for PD 128483 at the D2 receptor from these specific comparative studies were not found in the provided snippets, the classification of (+/-)-PD 128483 as a high-affinity partial D2 agonist suggests its Ki value would be in a nanomolar or potentially sub-nanomolar range, similar to other high-affinity ligands mentioned.

Differential Affinity for Dopamine D1 Receptor Subtypes

Studies have indicated that (+/-)-PD 128483 and its enantiomers show selective binding to D2 receptors versus D1 receptors, suggesting a lower affinity for the D1 subtype. nih.gov Compared to some other dopamine agonists, such as alpha-dihydroergocryptine and lisuride which displayed higher comparative affinities for D1 receptors (Ki=35.4 and 56.7 nM), pramipexole and ropinirole showed no affinity for D1 receptors at concentrations up to 10^-4 M. nih.gov This further supports the general finding that PD 128483 has limited affinity for D1 receptors.

Investigation of Dopamine D3 Receptor Interactions

Research has also investigated the interaction of PD 128483 with dopamine D3 receptors. The D3 receptor is predominantly located in areas such as the nucleus accumbens and islands of Calleja. core.ac.uk D3 receptors have a higher affinity for dopamine compared to D2 receptors. mdpi.com Some studies on other compounds have shown that D3 receptor affinity can be comparable to D2 receptor affinity for certain ligands. For example, cabergoline, lisuride, and pergolide (B1684310) had affinities for the D3 receptor (Ki=1.27 nM, 1.08 nM, and 0.86 nM, respectively) that were comparable to that of pramipexole (Ki=0.97 nM). nih.gov While a specific Ki value for PD 128483 at the D3 receptor was not explicitly provided in the search results, its classification as a D2-like receptor agonist suggests it would likely interact with D3 receptors, given the significant homology between D2 and D3 receptors in binding regions. core.ac.uk Some dopamine receptor partial agonists, including aripiprazole, brexpiprazole, and cariprazine, possess intrinsic D2/D3 agonist activity. frontiersin.org

Assessment of Dopamine D4 Receptor Engagement

The dopamine D4 receptor is another D2-like receptor subtype. acnp.orgmdpi.com The pharmacological profile of the D4 receptor is comparable to that of D2 and D3 receptors, although with specific differences, notably a higher affinity for clozapine (B1669256). nih.gov Raclopride, a D2/D3 antagonist, exhibits much lower affinity for the D4 receptor than for D2 and D3 receptors. nih.gov While the search results confirm the existence and properties of D4 receptors and mention D4-selective agonists ebi.ac.uk, direct information regarding the binding affinity of PD 128483 specifically for the D4 receptor was not found within the provided snippets.

Comparative Analysis of Affinity Across Dopamine Receptor Families

Table 1: Summary of PD 128483 Dopamine Receptor Binding Affinity (Based on available data)

| Receptor Subtype | Affinity (Qualitative) | Notes |

| D1-like (D1, D5) | Low / Selective against | Selective binding to D2 vs D1 observed. nih.gov |

| D2 | High | Classified as a high affinity partial agonist. |

| D3 | Likely interacts | D2-like receptor; specific affinity data for PD 128483 not found. core.ac.uk |

| D4 | Not specified | Information not available in provided sources. |

Functional Ligand Profile and Intrinsic Activity

PD 128483 is characterized as a dopamine partial agonist. nih.gov This means it can activate dopamine receptors, but to a lesser extent than a full agonist. Its functional effects have been investigated in various in vivo and in vitro models.

In tests of dopamine agonist effects, the rank order of efficacy among the enantiomers and racemic mixture was (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483. nih.gov (+/-)-PD 128483 and (+)-PD 128483 inhibited brain dopamine synthesis in normal rats, while (-)-PD 128483 increased it. nih.gov

PD 128483 has been described as having effects consistent with the activation of dopamine autoreceptors, which are primarily of the D2 subtype and located on presynaptic dopaminergic neurons. researchgate.net Activation of these autoreceptors typically leads to a decrease in dopamine synthesis and release, as well as inhibition of neuronal firing. researchgate.net PD 128483 has been reported to dose-dependently decrease the firing rate of A9 dopamine neurons and decrease levels of dopamine and its metabolites in vivo, suggestive of autoreceptor selectivity.

Behaviorally, PD 128483 inhibited spontaneous and amphetamine-induced locomotion in mice and rats, which is indicative of autoreceptor activation. It did not stimulate locomotor behavior or stereotypy, suggesting a lack of significant postsynaptic receptor activation at the doses tested in these paradigms.

Table 2: Summary of PD 128483 Functional Activity

| Activity Type | Observed Effect | Notes |

| Intrinsic Activity | Partial Agonist | Activates receptors but with lower efficacy than a full agonist. frontiersin.org |

| Brain Dopamine Synthesis | Inhibited by (+/-)-PD 128483 and (+)-PD 128483; increased by (-)-PD 128483. nih.gov | Effect on presynaptic mechanisms. |

| Dopamine Neuronal Firing | Decreased | Suggestive of autoreceptor activation. |

| Spontaneous Locomotion | Inhibited | Consistent with autoreceptor activation. |

| Amphetamine-induced Locomotion | Inhibited | Consistent with autoreceptor activation. |

| Locomotor Stimulation/Stereotypy | Did not produce | Suggesting lack of significant postsynaptic activation. |

Characterization as a Partial Agonist at Dopamine Receptors

PD 128483 is characterized as a partial agonist at dopamine D2 receptors nih.govacs.org. Partial agonists bind to the same receptors as full agonists but produce a submaximal response compared to a full agonist, even when occupying all available receptors nih.gov. This property can be significant in modulating neurotransmission.

Mechanisms of Dopamine Autoreceptor Agonism

A key aspect of PD 128483's pharmacology is its agonist activity at dopamine autoreceptors nih.gov. Dopamine autoreceptors are primarily located on the presynaptic terminals and cell bodies of dopaminergic neurons. Their activation leads to a negative feedback mechanism, reducing the synthesis and release of dopamine acs.orgtaylorandfrancis.com. PD 128483 has been shown to decrease dopamine synthesis and turnover in the brain, which is consistent with the activation of dopamine autoreceptors . Studies have indicated that PD 128483 can decrease the firing rate of A9 dopamine neurons and reduce levels of dopamine and its metabolites in vivo, effects attributed to autoreceptor activation .

Distinction from Full Agonists and Antagonists in Functional Assays

In functional assays, PD 128483 demonstrates a profile distinct from both full agonists and antagonists. While full agonists elicit a maximal response upon receptor binding, and antagonists block the effects of agonists, partial agonists like PD 128483 produce an intermediate level of activity nih.govisogenica.com. This is reflected in its behavioral effects; for instance, PD 128483 inhibited spontaneous locomotion in rats and did not induce the locomotor stimulation or stereotypies typically associated with full dopamine postsynaptic receptor activation nih.gov. This suggests a preferential effect on presynaptic autoreceptors compared to postsynaptic receptors at certain doses acs.org.

Stereochemical Pharmacology: Enantiomeric Activity of PD 128483

As a racemic mixture, PD 128483 is composed of two enantiomers, (+)-PD 128483 and (-)-PD 128483 nih.govncats.io. Enantiomers can have different pharmacological profiles due to the chiral nature of biological targets like receptors and enzymes hospitalpharmacyeurope.comchiralpedia.comnih.gov.

Pharmacological Profile of (+)-PD 128483

The (+)-enantiomer of PD 128483 exhibits a distinct pharmacological profile. In tests of dopamine agonist effects, (+)-PD 128483 showed higher efficacy compared to the racemic mixture and the (-)-enantiomer nih.gov. It inhibited brain dopamine synthesis in normal rats nih.gov. Behaviorally, (+)-PD 128483 inhibited locomotor activity at lower doses, but at higher doses, it increased locomotion and induced stereotypy in rats, effects indicative of postsynaptic dopamine receptor stimulation nih.gov.

Pharmacological Profile of (-)-PD 128483

The (-)-enantiomer of PD 128483 has a pharmacological profile that differs significantly from the (+)-enantiomer and the racemic mixture. (-)-PD 128483 increased brain dopamine synthesis in normal rats, in contrast to the inhibitory effect of the racemic mixture and the (+)-enantiomer nih.gov. Behaviorally, (-)-PD 128483 inhibited spontaneous locomotion in rats and did not produce locomotor stimulation or stereotypies nih.gov. It consistently inhibited Sidman avoidance responding in squirrel monkeys nih.gov. Notably, in monkeys sensitized to the acute dystonic effects of haloperidol (B65202), only (-)-PD 128483 induced extrapyramidal dysfunction nih.gov.

Contributions of Enantiomers to the Racemic Mixture's Activity

Here is a summary of the observed effects:

| Compound | Effect on Brain DA Synthesis (Normal Rats) | Effect on Spontaneous Locomotion (Rats) | Induction of Stereotypy (Rats) | Inhibition of Sidman Avoidance (Squirrel Monkeys) | Induction of Extrapyramidal Dysfunction (Sensitized Monkeys) |

| (+/-)-PD 128483 | Inhibited | Inhibited | No | Inhibited (in one group) | No |

| (+)-PD 128483 | Inhibited | Inhibited (low dose), Increased (high dose) | Yes (high dose) | Did not inhibit | No |

| (-)-PD 128483 | Increased | Inhibited | No | Consistently inhibited | Yes |

Table: Summary of Pharmacological Effects of PD 128483 and its Enantiomers nih.gov

Neurochemical and Electrophysiological Effects of Pd 128483

Modulation of Dopamine (B1211576) Synthesis and Turnover

Studies investigating the impact of PD 128483 on dopamine synthesis and turnover have demonstrated its capacity to influence these fundamental processes within the brain. The compound's interaction with dopamine autoreceptors is considered a key mechanism underlying these effects.

Impact on Brain Dopamine Synthesis Rates

Investigations have shown that PD 128483 can alter the rate of dopamine synthesis in the brain. Specifically, the racemic mixture (+/-)-PD 128483 and its (+)-enantiomer have been found to inhibit brain dopamine synthesis in normal rats. wikipedia.org Conversely, the (-)-enantiomer of PD 128483 demonstrated an increase in brain dopamine synthesis in these studies. wikipedia.org In models focusing on dopamine autoreceptor function, PD 128483 has been observed to decrease dopamine synthesis. fda.gov

Alterations in Dopamine Metabolite Levels

PD 128483 has been shown to decrease the levels of dopamine and its metabolites in vivo. fda.gov Dopamine undergoes metabolism primarily through the action of enzymes like monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT), yielding metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). wikipedia.orgfishersci.bethegoodscentscompany.com HVA is recognized as a major metabolite of dopamine. thegoodscentscompany.commetabolomicsworkbench.org Changes in the rate of dopamine synthesis can directly influence the levels of these metabolites. thegoodscentscompany.com

While specific quantitative data tables detailing the precise magnitude of these alterations across different brain regions or dosages were not consistently available in the examined literature, the qualitative findings indicate a general pattern of decreased dopamine synthesis and metabolite levels following administration of the racemic compound and its (+)-enantiomer.

Regulation of Dopamine Neuronal Firing

The activity of dopamine neurons, characterized by their firing patterns, is crucial for regulating dopamine release. PD 128483 has been shown to influence the electrical activity of these neurons. Dopamine neurons are primarily located in the midbrain, with key populations in the substantia nigra pars compacta (SNpc, A9 neurons) and the ventral tegmental area (VTA, A10 neurons). ctdbase.org

Effects on A9 Dopamine Neuronal Activity

Research has reported that PD 128483 can dose-dependently decrease the firing rate of A9 dopamine neurons. fda.gov These neurons, predominantly located in the SNpc, are critical for motor control through their projections to the striatum. ctdbase.org The inhibitory effect of PD 128483 on A9 firing is consistent with its proposed action as an agonist at inhibitory dopamine autoreceptors located on these neurons.

Effects on A10 Dopamine Neuronal Activity

While the effects of dopamine agonists on A10 neuronal firing in the VTA have been studied (e.g., D2 receptor agonists like quinpirole (B1680403) can reduce their firing), specific detailed findings regarding the direct impact of PD 128483 on A10 dopamine neuronal activity were not extensively present in the surveyed literature. A10 neurons are primarily involved in the mesolimbic and mesocortical pathways, influencing emotional behavior and motivation. ctdbase.org Although some A10 nuclei can be affected in neurodegenerative conditions impacting dopaminergic systems, the specific electrophysiological response of A10 neurons to PD 128483 was not clearly delineated in the available information.

Influence on Presynaptic Dopamine Release Mechanisms

PD 128483's classification as a dopamine autoreceptor agonist suggests a direct influence on presynaptic dopamine release. Dopamine autoreceptors, located on the terminals and cell bodies of dopamine neurons, function to modulate the synthesis, release, and reuptake of dopamine through negative feedback mechanisms.

Interaction with Other Central Neurotransmitter Systems (e.g., Acetylcholine)

PD 128483, a compound characterized primarily as a dopamine D2/D3 receptor partial agonist, exhibits interactions with central neurotransmitter systems beyond its primary dopaminergic activity. While its most prominent effects are mediated through dopamine receptors unc.eduwikipedia.org, research indicates potential indirect modulation of other systems, notably the cholinergic system, and some affinity for adrenergic receptors unc.edu.

A significant interaction exists between the dopaminergic and cholinergic systems in the central nervous system, particularly within the striatum. Striatal function, crucial for motor control and learning, relies on a delicate balance between dopamine and acetylcholine (B1216132) nih.govnih.gov. Cholinergic interneurons (ChIs) in the striatum are a major source of acetylcholine and their activity is modulated by dopamine, partly through dopamine D2 receptors located on these interneurons biorxiv.org. Activation of these D2 receptors on ChIs has been shown to decrease their tonic firing rate and consequently reduce acetylcholine release biorxiv.org.

Given that PD 128483 acts as a partial agonist at dopamine D2 receptors unc.edu, its presence can influence the activity of these striatal cholinergic interneurons. By activating D2 receptors on ChIs, PD 128483 is expected to exert an inhibitory influence on their firing and subsequent acetylcholine release. This indirect modulation of the cholinergic system via D2 receptors represents a key interaction mechanism for PD 128483 with other central neurotransmitter systems.

While other neurotransmitter systems such as GABA and serotonin (B10506) play critical roles in central nervous system function and are implicated in various neurological and psychiatric conditions wikipedia.orgnih.govnih.govpsu.eduwalshmedicalmedia.comsfn.orgmdpi.comresearchgate.net, direct experimental data detailing the specific interactions of PD 128483 with these systems, including their release or receptor activity (beyond the noted lack of affinity for serotonin 1A receptors), were not prominently found in the surveyed literature. The primary established indirect interaction of PD 128483 with other central neurotransmitter systems appears to be its modulatory effect on striatal acetylcholine release mediated through dopamine D2 receptors on cholinergic interneurons.

Behavioral Pharmacological Studies of Pd 128483 in Preclinical Models

Locomotor Activity Modulation

Locomotor activity, a fundamental measure in behavioral pharmacology, refers to the spontaneous or induced movement of an animal within an environment nih.govresearchgate.net. PD 128483 has been shown to modulate locomotor activity in preclinical models, exhibiting effects on both spontaneous and stimulant-induced behaviors nih.gov.

Effects on Spontaneous Locomotor Behavior

Studies have demonstrated that PD 128483 can inhibit spontaneous locomotion in rats nih.govacs.org. This effect is consistent with the compound's proposed activity at dopamine (B1211576) autoreceptors, which, upon activation, typically lead to a decrease in dopamine synthesis and release, subsequently reducing motor activity nih.gov. For instance, both racemic (+/-)-PD 128483 and its (-)-enantiomer have been reported to inhibit spontaneous locomotion in rats nih.gov.

Data from studies examining the effects of PD 128483 on spontaneous locomotion can be summarized as follows:

| Compound/Enantiomer | Effect on Spontaneous Locomotion (Rats) | Reference |

| (+/-)-PD 128483 | Inhibited | nih.gov |

| (-)-PD 128483 | Inhibited | nih.gov |

| (+)-PD 128483 | Inhibited (at low doses) | nih.gov |

Attenuation of Stimulant-Induced Hyperlocomotion

Research findings on the attenuation of stimulant-induced hyperlocomotion by PD 128483 include observations in mice and rats where the compound inhibited locomotion induced by amphetamine .

Differential Stereoselective Effects on Locomotion

The behavioral effects of PD 128483 can be stereoselective, meaning that the different enantiomers of the compound may exert distinct effects nih.govcmb.ac.lk. While the racemic mixture and the (-)-enantiomer of PD 128483 have been shown to inhibit spontaneous locomotion, the (+)-enantiomer exhibits a differential effect nih.gov. At low doses, (+)-PD 128483 inhibits locomotor activity, similar to the racemic mixture and the (-)-enantiomer. However, at relatively higher doses, (+)-PD 128483 has been observed to increase locomotion in rats nih.gov. This suggests that the stereochemistry of PD 128483 is important for its behavioral effects on motor activity.

A summary of the stereoselective effects on locomotion is presented below:

| Enantiomer | Effect on Locomotion (Rats) | Notes | Reference |

| (+)-PD 128483 | Inhibited (low doses) | nih.gov | |

| (+)-PD 128483 | Increased (relatively high doses) | Induced stereotypy | nih.gov |

| (-)-PD 128483 | Inhibited (spontaneous) | Did not produce stimulation or stereotypies | nih.gov |

| (+/-)-PD 128483 | Inhibited (spontaneous) | Did not produce stimulation or stereotypies | nih.gov |

Stereotyped Behavior Assessment

Stereotyped behaviors are repetitive, often invariant, motor sequences that can be induced by dopaminergic agonists, particularly those acting on postsynaptic dopamine receptors haoliang.meautism123.comcambridge.org. Assessment of stereotypy is a common method to evaluate the postsynaptic effects of dopaminergic compounds in preclinical studies acs.org.

Induction of Stereotypy

The ability of a compound to induce stereotyped behavior is often indicative of its agonist activity at postsynaptic dopamine D2-like receptors acs.orgnih.gov. In the case of PD 128483, studies have shown that the racemic compound and the (-)-enantiomer did not produce stereotypies nih.gov. In contrast, the (+)-enantiomer of PD 128483 was found to induce stereotypy in rats at relatively high doses, coinciding with the doses that increased locomotor activity nih.gov. This differential effect between the enantiomers highlights the stereoselective nature of PD 128483's interaction with dopaminergic systems involved in stereotypy nih.gov.

| Compound/Enantiomer | Induction of Stereotypy (Rats) | Notes | Reference |

| (+/-)-PD 128483 | No | Did not produce locomotor stimulation | nih.gov |

| (-)-PD 128483 | No | Did not produce locomotor stimulation | nih.gov |

| (+)-PD 128483 | Yes | At relatively high doses, increased locomotion | nih.gov |

Inhibition of Stereotypy

Dopamine D2 autoreceptor agonists are known to inhibit stereotyped behaviors, often by reducing the excessive dopaminergic drive on nigrostriatal pathways that leads to these behaviors nih.govnih.gov. Studies investigating PD 128483 have shown that it can decrease stereotypy in rats nih.govdntb.gov.uanih.gov. Specifically, PD 128483 significantly decreased stereotypy counts in a dose-dependent manner in 21-, 35-day-old, and adult rats nih.gov. This inhibitory effect on stereotypy is consistent with PD 128483 acting as a D2 autoreceptor agonist, which would lead to a reduction in dopamine release and subsequent attenuation of behaviors driven by excessive postsynaptic dopamine receptor activation nih.govnih.govcolab.ws.

Data illustrating the inhibition of stereotypy by PD 128483:

| Compound | Effect on Stereotypy (Rats) | Age of Rats | Notes | Reference |

| PD 128483 | Decreased (dose-dependent) | 21, 35 days old, Adult | Significant decrease | nih.gov |

| PD 128483 | Decreased (58%) | 21 days old | Compared to haloperidol (B65202) pretreatment | nih.gov |

| SND 919 | Decreased (dose-dependent) | 21, 35 days old, Adult | Significant decrease | nih.gov |

Conditioned Behavioral Paradigms

Conditioned behavioral paradigms are valuable tools in preclinical research to assess how compounds influence learned responses, including those associated with aversive stimuli and rewarding experiences.

Performance in Aversive Conditioning (e.g., Sidman Avoidance)

Sidman avoidance, a free-operant procedure where an animal must make a response to postpone or avoid an scheduled aversive stimulus without a preceding warning signal, has been employed to evaluate the effects of PD 128483 nih.govnih.gov. Studies in squirrel monkeys have investigated the impact of PD 128483 and its enantiomers on Sidman avoidance responding.

Research indicates that the enantiomers of PD 128483 exhibit differential effects on Sidman avoidance behavior. Specifically, (-)-PD 128483 consistently inhibited Sidman avoidance responding in squirrel monkeys. The racemic mixture, (+/-)-PD 128483, showed variability in its effects, inhibiting Sidman avoidance responding in one group of monkeys while having minimal effects in another group. In contrast, the (+)-PD 128483 enantiomer did not inhibit avoidance responding in these studies.

These findings suggest that the different enantiomers of PD 128483 may have distinct pharmacological actions influencing aversive conditioning, with the (-)-enantiomer appearing to be primarily responsible for the inhibitory effect on Sidman avoidance.

Modulation of Reinforcement and Reward Processes (e.g., Cocaine Interactions)

The interaction of PD 128483 with reinforcement and reward processes has been explored, particularly in the context of its effects on cocaine-related behaviors. Cocaine is a central nervous system stimulant known to exert many of its behavioral effects through the inhibition of dopamine reuptake, leading to increased dopamine activity. As a dopamine agonist, PD 128483, particularly with its putative selectivity for dopamine autoreceptors, might be expected to influence dopamine neurotransmission and consequently modulate the behavioral effects of cocaine.

Studies investigating the behavioral effects of PD 128483 alone and in combination with cocaine have been conducted in preclinical models such as rhesus monkeys and rats. In rhesus monkeys trained to self-administer cocaine, PD 128483 was evaluated for its ability to maintain responding and to alter cocaine self-administration. PD 128483 itself failed to maintain self-administration in a majority of tested monkeys. However, when administered before the availability of cocaine, PD 128483 decreased cocaine self-administration in all tested monkeys.

Further research in rats using a milk intake test demonstrated that PD 128483 decreased milk intake when administered alone. In combination with cocaine, PD 128483 shifted the cocaine dose-response function to the left, suggesting a complex interaction between the two compounds on feeding behavior.

These results collectively indicate that while PD 128483 may possess some cocaine-like discriminative stimulus properties at higher doses, it can also attenuate the reinforcing effects of cocaine, as evidenced by the decrease in cocaine self-administration. This modulation of reward processes is consistent with its actions on the dopaminergic system.

Efficacy in Animal Models Suggestive of Antipsychotic Activity

Preclinical animal models are utilized to evaluate compounds for potential antipsychotic activity by assessing their effects on behaviors believed to be relevant to the symptoms of psychosis.

Evaluation in Psychosis-Related Behavioral Endpoints

PD 128483 has been evaluated in behavioral tests considered indicative of antipsychotic potential. Its preclinical behavioral profile has been described as suggestive of antipsychotic activity.

One such endpoint is conditioned avoidance response (CAR), a paradigm where animals learn to avoid an aversive stimulus by performing a specific behavior in response to a conditioned stimulus. Inhibition of CAR is often seen with antipsychotic agents. Research suggests that PD 128483, or a related compound like CI-1007 which is discussed in the context of similar research by the same authors, may inhibit conditioned avoidance responses. This effect is considered to indicate potential antipsychotic efficacy.

Another relevant behavioral endpoint is drug-induced hyperlocomotion, particularly that induced by dopaminergic agonists like apomorphine (B128758) or psychostimulants like amphetamine or ketamine, which are used to model certain aspects of psychosis. Compounds with antipsychotic properties typically reduce or block this increased motor activity. Studies indicate that PD 128483 can inhibit spontaneous and amphetamine-induced locomotion in rodents, which is consistent with autoreceptor activation and a potential reduction in dopamine neurotransmission. Furthermore, a related compound was shown to reduce apomorphine-induced hyperlocomotion.

These findings in models like conditioned avoidance and drug-induced hyperlocomotion contribute to the assessment of PD 128483's potential to modulate behaviors relevant to psychotic states.

Comparative Behavioral Profiles with Established Antipsychotic Agents

Comparing the behavioral profile of PD 128483 to that of established antipsychotic agents, such as typical antipsychotics like haloperidol and atypical antipsychotics like clozapine (B1669256) or olanzapine, helps to characterize its potential therapeutic advantages, particularly regarding side effect liability. A significant challenge with typical antipsychotics is the induction of extrapyramidal symptoms (EPS).

Studies in squirrel and cebus monkeys sensitized to the acute dystonic effects of haloperidol have provided insights into the potential of PD 128483 to induce similar motor side effects. In these sensitized animals, only the (-)-enantiomer of PD 128483 induced extrapyramidal dysfunction. This suggests that the racemic mixture and particularly the (+)-enantiomer might have a lower propensity for inducing certain motor side effects compared to the (-)-enantiomer and typical antipsychotics like haloperidol.

Furthermore, research on a related compound (CI-1007) noted a low propensity for inducing EPS, which is a characteristic often associated with atypical antipsychotic agents. This contrasts with typical antipsychotics that have a higher risk of causing EPS due to their potent blockade of D2 receptors in the striatum.

While direct comparative studies of PD 128483 against a full spectrum of established antipsychotics in every relevant behavioral model were not extensively detailed in the provided information, the findings regarding its effects on conditioned avoidance, drug-induced hyperlocomotion, and particularly the differential EPS liability of its enantiomers compared to haloperidol, contribute to understanding its potential advantages and disadvantages relative to existing treatments. The suggestion of a low propensity for EPS aligns with the profile desired for novel antipsychotic agents.

Data Table: Summary of PD 128483 Behavioral Effects

| Behavioral Paradigm | Animal Model | PD 128483 Form | Observed Effect | Citation |

| Sidman Avoidance Responding | Squirrel Monkey | (-)-PD 128483 | Consistently inhibited responding | |

| (+/-)-PD 128483 | Variable inhibition (inhibited in one group, minimal in another) | |||

| (+)-PD 128483 | Did not inhibit responding | |||

| Cocaine Self-Administration | Rhesus Monkey | PD 128483 | Failed to maintain responding | |

| PD 128483 + Cocaine | Decreased cocaine self-administration | |||

| Cocaine Drug Discrimination | Rhesus Monkey | High Dose PD 128483 | Substituted for cocaine as discriminative stimulus | |

| Milk Intake | Rat | PD 128483 | Decreased milk intake | |

| PD 128483 + Cocaine | Shifted cocaine dose-response function to the left | |||

| Spontaneous Locomotion | Rodents | PD 128483 | Inhibited locomotion | |

| Amphetamine-Induced Locomotion | Rodents | PD 128483 | Inhibited locomotion | |

| Apomorphine-Induced Hyperlocomotion | Animal Model (not specified, likely rodent) | Related Compound (CI-1007) | Reduced hyperlocomotion | |

| Conditioned Avoidance Response | Animal Model (not specified, likely rodent) | Related Compound (CI-1007) | Inhibited conditioned avoidance responses | |

| Extrapyramidal Dysfunction (in sensitized monkeys) | Squirrel/Cebus Monkey | (-)-PD 128483 | Induced extrapyramidal dysfunction |

Elucidation of Molecular and Cellular Mechanisms Modulated by Pd 128483

Receptor-Effector Coupling and Signal Transduction Pathways

PD 128483 exerts its effects by binding to dopamine (B1211576) D2 receptors. This binding triggers conformational changes in the receptor, leading to the activation of downstream signaling pathways. The dopamine D2 receptor is a type of G protein-coupled receptor (GPCR). idrblab.net

G Protein-Coupled Receptor Signaling Cascades

Dopamine D2 receptors are coupled to G proteins that typically inhibit adenylyl cyclase activity. idrblab.net As a partial agonist, PD 128483's binding to the D2 receptor influences the activity of these coupled G proteins. This interaction modulates the production of cyclic AMP (cAMP), a key second messenger in many cellular processes. The specific nature of PD 128483 as a partial agonist means it may elicit a submaximal response compared to a full agonist, influencing the extent of G protein activation and subsequent modulation of adenylyl cyclase.

Downstream Intracellular Signaling Adaptations

Following the initial G protein activation or inhibition, a series of downstream intracellular signaling adaptations occur. These can involve various protein kinases and other signaling molecules that are part of complex intracellular networks. While specific detailed cascades directly linked to PD 128483 are subjects of ongoing research, the general mechanisms of GPCR signaling involve pathways such as those mediated by protein kinase A (PKA), which is regulated by cAMP levels, and potentially other pathways like the PI3K/AKT or MAPK/ERK cascades, which are often influenced by GPCR activity. nih.govnumberanalytics.com The modulation of these pathways by PD 128483 can affect a variety of cellular functions, including ion channel activity, neurotransmitter synthesis and release, and the phosphorylation status of various intracellular proteins.

Gene Expression and Proteomic Alterations Induced by PD 128483

The long-term effects of PD 128483 can involve alterations in gene expression and proteomic profiles. Changes in signaling pathways can ultimately influence the activity of transcription factors, leading to altered levels of mRNA and subsequent changes in protein synthesis. harvard.eduersnet.org While specific studies detailing the comprehensive gene expression and proteomic alterations induced solely by PD 128483 are limited in the provided search results, research into other compounds acting on similar pathways or receptors indicates that such alterations are a common consequence of sustained receptor modulation. nih.govnih.govcam.ac.ukaging-us.com These changes can affect the abundance of proteins involved in neurotransmission, signal transduction, and cellular maintenance, contributing to the observed pharmacological effects. Proteomic analysis techniques can identify differentially abundant proteins in response to a compound, providing insights into the affected cellular processes. nih.govcam.ac.ukaging-us.comnih.gov

Neuroplasticity and Long-Term Cellular Adaptations

Modulation of dopamine receptor signaling by compounds like PD 128483 can lead to changes in neuroplasticity and long-term cellular adaptations in the nervous system. Neuroplasticity refers to the ability of the brain to reorganize itself by forming new neural connections throughout life. dokumen.pubresearchgate.net Chronic modulation of dopamine pathways can influence synaptic strength, neuronal excitability, and even structural changes in neurons. cambridge.org These long-term adaptations can be a result of sustained changes in gene expression, protein synthesis, and the remodeling of neural circuits. nih.govuomustansiriyah.edu.iqslideshare.netmhmedical.com While direct evidence detailing PD 128483's specific impact on neuroplasticity and long-term cellular adaptations was not extensively available in the provided snippets, its action on dopamine autoreceptors and its behavioral profile suggest potential for influencing these processes over time. nih.gov Cellular adaptations can involve changes in cell size, number, and function in response to persistent stimuli. uomustansiriyah.edu.iqslideshare.netmhmedical.com

Compound Information

| Compound Name | PubChem CID |

| PD 128483 | 5326077 |

Data Tables

Based on the information gathered, a conceptual data table illustrating the known receptor binding profile of PD 128483 can be presented. More detailed tables on signaling pathways or gene expression would require specific experimental data from studies on PD 128483, which were not fully detailed in the search results for quantitative data.

| Receptor Type | Binding Affinity / Effect | Source |

| Dopamine D2 Receptor | Selective Binding, Agonist | nih.gov |

| Dopamine D1 Receptor | No significant affinity | nih.gov |

| Adrenergic alpha-1 | No affinity | nih.gov |

| Serotonin (B10506) 1A | No affinity | nih.gov |

| Adrenergic alpha-2 | Affinity | nih.gov |

Strategic Applications of Pd 128483 As a Research Tool

PD 128483 as a Pharmacological Probe for Dopamine (B1211576) Autoreceptor Function

PD 128483 is recognized as a dopamine partial agonist with notable effects on dopamine autoreceptors. Autoreceptors are a type of presynaptic receptor that regulate the synthesis, release, and reuptake of neurotransmitters. By activating these receptors, agonists like PD 128483 can inhibit dopamine neuronal firing and decrease dopamine synthesis and release. ncats.io

Studies have utilized PD 128483 to investigate the functional consequences of dopamine autoreceptor activation. For instance, research involving (+/-)-PD 128483 and its enantiomers demonstrated their selective binding to dopamine D-2 receptors over D-1 receptors in in vitro receptor binding assays. ncats.io The compound and its (+)-enantiomer were shown to inhibit brain dopamine synthesis in normal rats, a finding consistent with dopamine autoreceptor agonist activity. ncats.io Furthermore, PD 128483 has been shown to inhibit dopamine neuronal firing and reverse the increase in brain dopa synthesis stimulated by gamma-butyrolactone, another indicator of its action at dopamine autoreceptors. ncats.io

The rank order of efficacy for dopamine agonist effects, including the inhibition of dopamine neuronal firing and reversal of stimulated dopa synthesis, was determined to be (+)-PD 128483 > (+/-)-PD 128483 > (-)-PD 128483. ncats.io These findings highlight the utility of PD 128483 and its enantiomers in dissecting the pharmacological properties associated with dopamine autoreceptor activation.

Contributions to Understanding Dopaminergic System Dysregulation

The application of PD 128483 in research has contributed to a better understanding of how dysregulation of the dopaminergic system can manifest. By selectively targeting dopamine autoreceptors, PD 128483 allows researchers to modulate dopamine neurotransmission and observe the resulting behavioral changes.

Studies using PD 128483 in animal models have provided insights into the behavioral effects linked to altered dopamine activity. For example, (+/-)-PD 128483 and its (-)-enantiomer inhibited spontaneous locomotion in rats, whereas the (+)-enantiomer showed a biphasic effect, inhibiting locomotion at low doses and increasing it at higher doses, also inducing stereotypy at higher doses. ncats.io In squirrel monkeys, (-)-PD 128483 consistently inhibited Sidman avoidance responding, while (+/-)-PD 128483 had variable effects, and (+)-PD 128483 did not inhibit this behavior. ncats.io These differential behavioral profiles associated with the enantiomers of PD 128483 underscore the complex role of dopamine receptor subtypes and autoreceptors in regulating motor activity and learned behaviors, which can be disrupted in states of dopaminergic dysregulation. ncats.io

The use of PD 128483 as a tool to modulate dopamine autoreceptor activity in preclinical models has helped researchers explore hypotheses related to dopaminergic imbalances, which are implicated in various neurological and psychiatric conditions.

Investigations into Genetic Toxicology and Mutagenicity of PD 128483

Investigations into the genetic toxicology of chemical compounds are a critical part of preclinical evaluation. Genetic toxicology studies assess the potential of a substance to cause damage to genetic material. Mutagenicity, a subset of genotoxicity, specifically refers to the induction of permanent, transmissible alterations in the DNA sequence.

Research into PD 128483 included assessments of its mutagenic potential, notably using the Ames assay, a standard bacterial reverse mutation test.

Characterization as a Frameshift Mutagen

During routine mutagenicity testing using the Ames assay, PD 128483 appeared to act as a frameshift mutagen in specific strains of Salmonella typhimurium. Frameshift mutations are genetic alterations caused by the insertion or deletion of nucleotides in a DNA sequence in a number not divisible by three, which disrupts the reading frame during protein synthesis, often leading to non-functional proteins.

Specifically, in Salmonella typhimurium strains TA98 and TA1538, which are sensitive to frameshift mutagens, PD 128483 yielded positive mutagenicity results.

Mechanisms of Mutagenic Activity in Model Systems (e.g., Salmonella typhimurium)

Further testing revealed that the observed mutagenic activity of PD 128483 in Salmonella typhimurium strains TA98 and TA1538 was not inherent to the pure compound itself but was due to the presence of one or more contaminants incurred during synthesis. Although the compound was initially found to be highly pure (greater than 98%) by high-performance liquid chromatography, the presence of even small amounts (0.01-0.1%) of a highly mutagenic impurity was sufficient to produce positive results in the Ames assay.

This finding highlights a crucial aspect of genetic toxicology testing: the importance of assessing chemical purity. The mutagenic mechanism observed in this case in the Salmonella typhimurium model system was therefore linked to the activity of these specific impurities, rather than the intended pharmacological agent, PD 128483. The Ames test in Salmonella typhimurium detects mutations by assessing the reversion of histidine-requiring strains to histidine prototrophy, allowing growth in histidine-deficient media. Frameshift mutations in the histidine operon of strains like TA98 and TA1538 can be reverted by certain mutagens, enabling the bacteria to synthesize histidine and grow. In the case of PD 128483, the impurities present were capable of inducing such reversion mutations in these sensitive strains.

Data from Mutagenicity Testing in Salmonella typhimurium (Illustrative based on search results):

| Strain | Metabolic Activation (S9) | Mutagenic Response | Notes |

| S. typhimurium TA98 | +/- | Positive | Attributed to impurities |

| S. typhimurium TA1538 | +/- | Positive | Attributed to impurities |

Advanced Methodologies in the Investigation of Pd 128483

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental for characterizing the interaction of PD 128483 with specific receptors and the downstream signaling events. These methods allow for controlled study of binding affinity, selectivity, and functional efficacy.

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a standard technique used to determine the affinity of a compound for a receptor. This method involves using a radioactive ligand that binds specifically to the receptor of interest. The test compound, in this case PD 128483, is then added at varying concentrations to compete with the radioligand for binding sites. The reduction in radioligand binding as the concentration of the test compound increases provides data to calculate the compound's affinity (expressed as Ki or IC50) for the receptor. nih.govgiffordbioscience.com

For PD 128483, these assays have been crucial in demonstrating its binding selectivity. Studies have shown that PD 128483 and its enantiomers bind selectively to dopamine (B1211576) D2-like receptors compared to D1-like receptors. nih.gov Specifically, radioligand binding studies using tritiated ligands like [³H]spiperone have been employed to assess the binding of PD 128483 to dopamine D2 and D3 receptors in membrane preparations or cells expressing these receptors. uni-regensburg.deacs.org The affinity of PD 128483 for the D3 receptor has been a particular focus. nih.gov

Data from radioligand binding assays can be presented in displacement curves, showing the percentage of radioligand binding inhibited by increasing concentrations of the test compound. Analysis of these curves yields IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation, taking into account the concentration and affinity (Kd) of the radioligand. nih.govgiffordbioscience.com

Adenylate Cyclase and Other Second Messenger Assays

Functional assays are used to determine the efficacy of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or partial agonist, by measuring its effect on downstream signaling pathways. Dopamine D2-like receptors, including the D3 receptor, are primarily coupled to inhibitory G proteins (Gi/o), which typically leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govuni-regensburg.de

Adenylate cyclase assays measure the ability of a compound to modulate the activity of this enzyme. For D2-like receptors, this often involves measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the receptor. innoprot.comnih.gov PD 128483 has been characterized using such assays to determine its functional efficacy at dopamine receptors. Studies have indicated that PD 128483 acts as a partial agonist at dopamine D2-like receptors. nih.gov While D2 and D4 receptors consistently inhibit adenylyl cyclase activity, the coupling of the D3 receptor to this pathway has been less clear in some contexts, although studies have demonstrated D3 receptor-mediated inhibition of specific adenylyl cyclase isoforms, such as type V, when coexpressed in certain cell lines. nih.gov

Other second messenger assays, such as those measuring calcium mobilization or G protein activation (e.g., GTPγS binding or BRET-based assays), can also be employed to assess the functional consequences of PD 128483 binding to dopamine receptors. nih.govolemiss.edu These assays provide a more complete picture of the compound's impact on intracellular signaling cascades.

Bioluminescent and Fluorescent Ligand Binding Assays

Bioluminescent and fluorescent ligand binding assays offer alternatives to traditional radioligand methods, addressing concerns related to radioisotope handling and disposal. bmglabtech.comrevvity.com These assays utilize ligands labeled with fluorescent or bioluminescent probes that bind to the receptor. bmglabtech.com Ligand binding can be quantified using techniques like fluorescence polarization, fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or by directly imaging fluorescent ligand binding to cells using microscopy. bmglabtech.comnih.govbiorxiv.orgceltarys.com

These methods allow for the study of ligand-receptor interactions in real-time and can be adapted for high-throughput screening. bmglabtech.comnih.gov Fluorescent ligands for dopamine D2-like receptors, including the D3 receptor, have been developed and validated for use in these assays. revvity.combiorxiv.orgceltarys.com While specific data on PD 128483 using these exact methods might require detailed literature search, the methodologies themselves are applicable to characterizing its binding kinetics and affinity in a non-radioactive format. For instance, fluorescent ligands have been used to study D3 receptor binding in live cells using microscopy, offering a more native-like environment for investigation. nih.gov

In Vivo Neurochemical Measurement Techniques

In vivo techniques are essential for understanding the effects of PD 128483 on neurochemical dynamics in living animals. These methods provide insights into how the compound influences neurotransmitter release, synthesis, and metabolism in specific brain regions.

Microdialysis for Neurotransmitter Dynamics

Microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters, including dopamine, and their metabolites in specific brain regions of freely moving or anesthetized animals. wikipedia.orgnih.govnih.gov The method involves implanting a small probe with a semipermeable membrane into the brain region of interest (e.g., striatum, nucleus accumbens). wikipedia.orgbiorxiv.orgnih.gov An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed using sensitive techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD). wikipedia.orgnih.govnih.gov

Studies using microdialysis have investigated the effects of PD 128483 on dopamine release and metabolism in brain regions rich in dopamine receptors, such as the striatum and nucleus accumbens. biorxiv.orgnih.govdntb.gov.uaresearchgate.net As a putative dopamine autoreceptor agonist, PD 128483 is expected to decrease dopamine synthesis and release by activating presynaptic D2-like autoreceptors. dntb.gov.ua Microdialysis allows for the monitoring of these changes over time in response to administration of PD 128483. nih.govnih.govbiorxiv.org

For example, microdialysis studies can show how PD 128483 affects baseline dopamine levels or the increase in dopamine release evoked by stimuli or other pharmacological agents. researchgate.netbiorxiv.org Data are typically presented as percentage changes from baseline extracellular dopamine concentrations over time. biorxiv.org

In Vivo Dopamine Synthesis Rate Determinations

Determining the rate of dopamine synthesis in vivo provides another measure of dopaminergic activity and the influence of compounds like PD 128483. Dopamine synthesis is regulated by tyrosine hydroxylase, the rate-limiting enzyme in the pathway. cambridge.org The accumulation of L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate precursor to dopamine, after inhibition of L-amino acid decarboxylase (the enzyme that converts L-DOPA to dopamine) reflects the rate of tyrosine hydroxylation and thus dopamine synthesis.

Techniques for measuring dopamine synthesis rate in vivo often involve administering a decarboxylase inhibitor (e.g., NSD-1015) and then measuring the accumulation of L-DOPA in brain tissue using HPLC-ECD. acs.org PD 128483, as a dopamine autoreceptor agonist, is expected to inhibit dopamine synthesis by reducing the activity of tyrosine hydroxylase through a negative feedback mechanism mediated by autoreceptors. dntb.gov.ua

Studies have shown that PD 128483 can decrease brain dopamine synthesis in rats, consistent with its action as a dopamine autoreceptor agonist. nih.gov This effect can be quantified by measuring the reduction in L-DOPA accumulation in relevant brain regions after PD 128483 administration compared to control groups. acs.org

Electrophysiological Recordings of Neuronal Activity

Electrophysiological recording techniques are crucial for understanding how PD 128483 affects the electrical activity of neurons. These methods allow researchers to measure changes in neuronal firing rates and patterns, providing insights into the compound's mechanism of action at the cellular level. Electrophysiology involves recording the electrical signals generated by neurons, which can include action potentials and synaptic potentials. mdpi.comteledynevisionsolutions.comucl.ac.uknih.gov

Single-Unit Extracellular Recordings

Single-unit extracellular recording is a technique that measures the electrical activity of individual neurons using a microelectrode placed near the cell membrane. researchgate.netwikipedia.orgthieme-connect.de This method allows for the detection and recording of action potentials, or "spikes," generated by a single neuron. researchgate.netwikipedia.org By analyzing these recordings, researchers can determine parameters such as the firing rate, amplitude, duration, and shape of the action potentials. researchgate.net In the context of PD 128483, single-unit recordings have been used to assess its effects on the firing activity of specific neuronal populations, particularly those in dopaminergic pathways. Studies have shown that PD 128483 can inhibit the firing rate of dopamine neurons. nih.gov This effect is consistent with its proposed activity as a dopamine autoreceptor agonist, where activation of these receptors on dopamine neurons leads to a decrease in their firing and subsequent dopamine release.

Measurement of Neuronal Firing Patterns

Beyond simple firing rate, the pattern of neuronal firing is also highly informative. Neurons can exhibit various firing patterns, including tonic firing (regular, sustained firing) and burst firing (clusters of spikes separated by periods of quiescence). researchgate.net These patterns can be indicative of the physiological state of the neuron and the network it is part of. researchgate.netnih.gov By analyzing changes in these firing patterns following administration of PD 128483, researchers can gain a deeper understanding of its influence on neuronal excitability and communication. For instance, alterations in burst firing of dopamine neurons have been implicated in various behavioral states and responses to pharmacological agents. While specific detailed research findings on PD 128483's impact on complex firing patterns like burst firing were not extensively detailed in the provided search results, the general application of measuring firing patterns is a standard electrophysiological approach used to characterize the effects of compounds like PD 128483 on neuronal circuits. nih.gov

Sophisticated Behavioral Assays in Preclinical Species

Behavioral assays in preclinical species, such as rodents and monkeys, are essential for evaluating the in vivo effects of PD 128483 on complex behaviors relevant to its potential therapeutic uses. psychogenics.compsychogenics.com These assays can assess changes in locomotor activity, motivation, reward processing, and other behaviors modulated by the neurotransmitter systems targeted by PD 12483. nih.govpsychogenics.compsychogenics.comunl.edu

Automated Locomotor Activity Monitoring

Automated locomotor activity monitoring is a widely used behavioral assay that quantifies an animal's movement within a defined space. nih.govrochester.edufrontiersin.orgsandiegoinstruments.com This is typically done using systems that employ photobeams or video tracking to record parameters such as total distance traveled, speed, and time spent in different areas of the chamber. nih.govrochester.edusandiegoinstruments.com Changes in locomotor activity can indicate effects on motor function, exploration, or general activity levels. Studies investigating PD 128483 have utilized automated locomotor activity monitoring and have shown that the compound can inhibit spontaneous locomotion in rats. nih.gov The racemic mixture (+/-)-PD 128483 and the (-)-enantiomer inhibited spontaneous locomotion, while the (+)-enantiomer showed a dose-dependent effect, inhibiting activity at low doses but increasing it and inducing stereotypy at higher doses. nih.gov

Operant Conditioning and Self-Administration Paradigms

Operant conditioning paradigms, particularly self-administration studies, are critical for evaluating the reinforcing or aversive properties of a compound and its potential for abuse liability or therapeutic efficacy in modulating motivated behaviors. unl.eduimetronic.comresearchgate.netnih.govmed-associates.comconductscience.com In a typical self-administration setup, an animal learns to perform an action (e.g., pressing a lever) to receive a consequence, such as a drug infusion. researchgate.netnih.govconductscience.com By observing whether animals will self-administer PD 128483 or if it affects the self-administration of other substances (like cocaine), researchers can infer its reinforcing properties and its influence on reward pathways. unl.edu Research has indicated that PD 128483, as a dopamine autoreceptor agonist, might decrease dopamine neurotransmission, which could be a strategy to block the behavioral effects of cocaine. Studies have investigated the effects of PD 128483 alone and in combination with cocaine in self-administration paradigms. While the search results did not provide detailed data tables from self-administration studies with PD 128483, they highlight the use of this methodology to understand its interaction with the dopamine system and its potential impact on motivated behaviors. unl.edu

Prospective Avenues for Future Research on Pd 128483

Exploration of Uncharacterized Receptor Subtype Interactions

Future research should focus on a more detailed characterization of the interaction of PD 128483 with various receptor subtypes. While it is established that PD 128483 and its enantiomers selectively bind to dopamine (B1211576) D2-like receptors (D2, D3, and D4) over D1 receptors, a comprehensive analysis of its affinity and activity at less characterized or orphan receptors is warranted. nih.govvulcanchem.com Initial studies indicated no significant affinity for adrenergic alpha-1 or serotonin-1A receptors; however, an affinity for adrenergic alpha-2 receptors was noted. nih.govvulcanchem.com A broader screening against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and transporters would provide a more complete picture of its pharmacological profile.

Delving into the specifics of its interaction with the D2-like receptor family is also a crucial next step. The D2 receptor exists in two isoforms, D2-long (D2L) and D2-short (D2S), which can have different functional roles. nih.gov Investigating the binding affinity and functional activity of PD 128483 and its enantiomers at these specific isoforms could reveal subtle but important differences in their mechanisms of action. Furthermore, the potential for PD 128483 to interact with receptor heterodimers, such as D1-D2 or D2-adenosine A2A receptor complexes, remains an unexplored area. The formation of such heterodimers can significantly alter the pharmacological and functional properties of the individual receptors, and understanding PD 128483's role in this context could provide novel insights into its effects. nih.gov

Application of Advanced Neuroimaging Techniques for Mechanistic Insights in Animal Models

Advanced neuroimaging techniques offer a powerful, non-invasive means to investigate the in-vivo effects of PD 128483 on brain function and neurochemistry in animal models. numberanalytics.comnih.gov Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) can be used to visualize and quantify the occupancy of dopamine receptors by PD 128483 in real-time. nih.govcriver.comnih.govrsc.org By using radiolabeled versions of PD 128483 or competing radioligands, researchers can determine the compound's regional brain distribution, its binding potential at D2/D3 receptors, and the duration of its interaction with these targets. criver.com This would provide a direct link between the compound's presence in specific brain regions and its observed behavioral effects in animal models of dopaminergic disorders. nih.gov

Functional Magnetic Resonance Imaging (fMRI) can be employed to map the changes in brain activity induced by PD 128483. nih.govnih.govmdpi.com By measuring the blood-oxygen-level-dependent (BOLD) signal, fMRI can identify which neural circuits are modulated by the compound. nih.gov For instance, it would be valuable to see how PD 128483 alters activity in the cortico-striato-thalamo-cortical loops, which are critically involved in motor control and are dysfunctional in Parkinson's disease. nih.gov Combining fMRI with pharmacological challenges (e.g., administering a dopamine-releasing agent) could further elucidate the partial agonist/antagonist properties of PD 128483 in a living system.

Moreover, Diffusion Tensor Imaging (DTI) could be used to assess the impact of long-term administration of PD 128483 on the structural integrity of white matter tracts in the brain. numberanalytics.commdpi.com This could be particularly relevant for understanding its potential neuroprotective effects. The integration of these advanced imaging modalities will provide a more comprehensive and dynamic understanding of how PD 128483 exerts its effects on the brain. numberanalytics.comnih.gov

Refinement of Structure-Activity Relationship (SAR) Understanding and Lead Optimization

A systematic exploration of the structure-activity relationship (SAR) of PD 128483 is essential for the development of new, more potent, and selective compounds. gardp.orgoncodesign-services.com SAR studies involve making targeted chemical modifications to the molecule and evaluating how these changes affect its biological activity. oncodesign-services.com For PD 128483, this would involve synthesizing a series of analogs with variations in different parts of the thiazoloquinoline scaffold. vulcanchem.com

Key areas for modification could include:

The methyl group on the thiazole (B1198619) ring: Investigating the impact of different alkyl or aryl substitutions at this position on receptor affinity and intrinsic activity.

The amine group: Exploring how modifications to this group, such as N-alkylation or acylation, influence the compound's properties.

The quinoline (B57606) ring system: Introducing substituents at various positions on the aromatic ring to probe their effect on selectivity and potency.

The synthesized derivatives would then be subjected to a battery of in vitro and in vivo tests to determine their binding affinities for dopamine receptor subtypes, their functional activities (agonist, partial agonist, or antagonist), and their behavioral effects. mdpi.comnih.govrsc.orgnih.gov This systematic approach will help to identify the key structural features responsible for the desired pharmacological profile. nih.govmdpi.com Computational modeling and quantitative structure-activity relationship (QSAR) studies can be used in parallel to guide the design of new analogs and to predict their properties, thereby accelerating the drug discovery process. oncodesign-services.com The ultimate goal of these SAR studies would be to optimize the lead compound, PD 128483, to enhance its therapeutic potential while minimizing any undesirable off-target effects. nih.gov

Further Elucidation of Genetic Toxicology Implications and Mechanisms

The potential for dopaminergic agents to have genotoxic effects is an area of growing interest and concern. scielo.brnih.gov While there is no specific information available on the genetic toxicology of PD 128483, it is known that some dopamine agonists can undergo oxidation to form reactive species that may damage DNA. scielo.brnih.gov Therefore, a thorough investigation into the genotoxic potential of PD 128483 is a critical area for future research.

Standard genetic toxicology assays should be conducted to assess the mutagenic and clastogenic potential of PD 128483. researchgate.netoecd.org These would include:

The Ames test: To evaluate the compound's ability to induce mutations in bacteria. nih.goveuropa.eu

In vitro micronucleus or chromosomal aberration assays: To assess its potential to cause chromosomal damage in mammalian cells. nih.gov

In vivo genotoxicity studies: Such as the micronucleus test in rodents, to determine if the compound or its metabolites cause genetic damage in a whole animal system. nih.govinchem.org

If any genotoxic effects are observed, further mechanistic studies would be necessary to understand the underlying processes. This could involve investigating whether PD 128483 or its metabolites can form DNA adducts, generate reactive oxygen species, or interfere with DNA repair mechanisms. Understanding the mechanisms of any potential genotoxicity is crucial for assessing the long-term safety of the compound and for guiding the development of safer analogs. inchem.org

Role in Advanced Translational Neuroscience for Dopaminergic Disorders (Preclinical)

PD 128483 holds potential as a tool for advanced translational neuroscience research, particularly in the context of dopaminergic disorders like Parkinson's disease. nih.govmsu.edutranslationalneuroscience.nluni.lu Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov In preclinical studies, PD 128483 can be used to probe the functional consequences of modulating the dopaminergic system in animal models of these disorders. nih.gov

For example, in rodent or non-human primate models of Parkinson's disease, PD 128483 could be used to investigate the potential of D2/D3 partial agonists to provide symptomatic relief without inducing the motor complications associated with long-term levodopa (B1675098) therapy. nih.gov Its effects on both motor symptoms and non-motor symptoms, such as cognitive deficits and depression, could be evaluated. msu.edu

Furthermore, PD 128483 could be utilized in studies aimed at identifying biomarkers of treatment response. By combining behavioral assessments with neuroimaging and electrophysiological recordings, researchers could identify specific patterns of brain activity that correlate with the therapeutic effects of the compound. This could ultimately lead to the development of personalized medicine approaches for treating dopaminergic disorders. The insights gained from these preclinical translational studies with PD 128483 could inform the design of future clinical trials for new dopaminergic therapies. msu.edu

Q & A

Q. What are the established synthetic pathways and characterization methods for PD 128483?

Q. How can researchers design initial pharmacological assays to evaluate PD 128483's bioactivity?

Use in vitro assays targeting PD 128483’s purported mechanism (e.g., enzyme inhibition). Prioritize dose-response experiments (0.1–100 µM) with positive/negative controls. For cytotoxicity, employ MTT assays on cell lines. Ensure statistical power (n ≥ 3 replicates) and validate results with orthogonal methods (e.g., Western blot for protein expression). Adhere to ethical guidelines for cell-based work .

Q. What criteria should guide the selection of solvents and buffers for PD 128483 solubility studies?

Test solubility in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Consider logP values to predict hydrophobicity. Document temperature, agitation, and incubation time. Use the shake-flask method for equilibrium solubility determination, referencing ICH guidelines for pre-formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in PD 128483’s reported pharmacological data across studies?

Apply contradiction analysis frameworks :

- Identify conflicting datasets (e.g., IC₅₀ variations) and assess methodological differences (e.g., assay conditions, cell lines).

- Conduct meta-analysis using standardized normalization (e.g., % inhibition relative to controls).

- Use sensitivity analysis to isolate variables (e.g., pH, temperature) contributing to discrepancies.

- Cross-validate findings with in silico modeling (e.g., molecular docking) to reconcile mechanistic hypotheses .

Q. What strategies optimize PD 128483’s stability in long-term storage for preclinical studies?

Design accelerated stability studies under ICH Q1A guidelines:

- Test degradation kinetics at 25°C/60% RH (ambient) vs. 40°C/75% RH (stress).

- Monitor via HPLC for decomposition products.

- Use lyophilization or nitrogen-blanketed vials to mitigate hydrolysis/oxidation. Include excipient compatibility trials (e.g., mannitol, trehalose) for formulation .

Q. How can researchers employ computational methods to predict PD 128483’s off-target effects?

Combine chemoproteomics and machine learning :

- Generate a pharmacophore model using tools like Schrödinger’s Phase.

- Screen against databases (ChEMBL, PubChem) for structural analogs with known targets.

- Validate predictions via thermal shift assays or SPR (surface plasmon resonance) .

Q. What experimental designs address batch-to-batch variability in PD 128483 synthesis?

Implement Quality by Design (QbD) principles:

- Define critical quality attributes (CQAs: purity, yield) and critical process parameters (CPPs: reaction time, temperature).

- Use factorial design (e.g., 2³ DOE) to optimize CPPs.

- Apply statistical process control (SPC) charts for real-time monitoring .

Methodological Frameworks for Rigor

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to PD 128483 research?

Q. What systems biology approaches integrate PD 128483’s multi-omics data?

Use network pharmacology :

- Map PD 128483’s targets onto KEGG pathways.

- Perform gene set enrichment analysis (GSEA) on transcriptomic data.

- Validate hub nodes via CRISPR/Cas9 knockout models .

Data Interpretation & Reporting

Q. How to structure a research proposal on PD 128483 for grant applications?

Follow NIH/NSF templates:

- Aim 1: Synthesis and characterization (reference USP guidelines).

- Aim 2: Mechanistic studies (cite prior contradictory findings).

- Aim 3: In vivo efficacy (include power calculations for animal cohorts).

- Highlight innovation via comparative analysis with existing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.